molecular formula C18H17FN2O4S B2424055 1-(4-fluorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 831179-55-6

1-(4-fluorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2424055
CAS No.: 831179-55-6
M. Wt: 376.4
InChI Key: LRISRINZFNLVLL-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17FN2O4S and its molecular weight is 376.4. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-25-15-8-6-14(7-9-15)21-17-11-26(23,24)10-16(17)20(18(21)22)13-4-2-12(19)3-5-13/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRISRINZFNLVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, a heterocyclic compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a thieno[3,4-d]imidazole core substituted with a fluorophenyl and methoxyphenyl group. The molecular formula is C15H14FN2O2SC_{15}H_{14}FN_2O_2S, with a molecular weight of approximately 302.35 g/mol.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antiviral Properties : Some derivatives of imidazole compounds have shown significant antiviral effects against various viral strains.
  • Anticancer Activity : Research indicates potential efficacy in inhibiting cancer cell proliferation.
  • Antimicrobial Effects : Similar compounds have demonstrated activity against bacterial and fungal strains.

Antiviral Activity

Research has highlighted the antiviral potential of thieno[3,4-d]imidazole derivatives. For instance, imidazole derivatives have been shown to inhibit HIV-1 protease and exhibit activity against dengue and yellow fever viruses. The structure-activity relationship (SAR) indicates that modifications on the imidazole ring can enhance antiviral efficacy.

CompoundVirus TargetEC50 (μM)Reference
Compound AHIV-10.35
Compound BDengue1.85
Compound CYellow Fever1.85

Anticancer Activity

The compound's anticancer properties are linked to its ability to inhibit key signaling pathways involved in cancer cell proliferation. For example, studies on similar thieno[3,4-d]imidazole derivatives have shown promising results in vitro against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the cytotoxic effects of related thieno[3,4-d]imidazole compounds on human cancer cell lines. The results indicated that certain modifications led to increased potency against breast and lung cancer cells.

CompoundCell LineIC50 (μM)Mechanism
Compound DMCF-7 (Breast)5.0Apoptosis induction
Compound EA549 (Lung)8.0Cell cycle arrest

Antimicrobial Activity

The compound's antimicrobial properties have been explored through various assays demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group is believed to enhance membrane permeability, facilitating greater antimicrobial action.

Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds targeting viral proteases or polymerases can disrupt viral replication.
  • Induction of Apoptosis : In cancer cells, mechanisms leading to programmed cell death are activated.
  • Membrane Disruption : Enhanced permeability may lead to increased susceptibility in microbial pathogens.

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